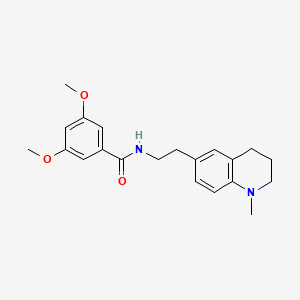

3,5-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

Description

3,5-Dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is a benzamide derivative characterized by a 3,5-dimethoxy-substituted aromatic ring and a tetrahydroquinoline-containing ethylamine side chain. The compound’s structure combines a benzamide core with a lipophilic tetrahydroquinoline moiety, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

3,5-dimethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c1-23-10-4-5-16-11-15(6-7-20(16)23)8-9-22-21(24)17-12-18(25-2)14-19(13-17)26-3/h6-7,11-14H,4-5,8-10H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGJNOPSRKDAAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC(=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydroquinoline moiety, which can be synthesized via the Pictet-Spengler reaction. This involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) .

Next, the benzamide core is introduced through an amide coupling reaction. This can be achieved by reacting 3,5-dimethoxybenzoic acid with the tetrahydroquinoline derivative in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization is common to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at positions ortho to the methoxy groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid like iron(III) bromide (FeBr3).

Major Products

Oxidation: Formation of quinones.

Reduction: Conversion to the corresponding amine.

Substitution: Halogenated derivatives of the benzamide.

Scientific Research Applications

3,5-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its interaction with specific receptors in the brain.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and altering cellular responses .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzamide Derivatives

Benzamide derivatives exhibit diverse bioactivities and applications depending on their substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Comparison of Key Benzamide Derivatives

*Estimated based on formula C₂₃H₂₈N₂O₃.

Key Observations :

In contrast, halogenated derivatives like etobenzanid and diflufenican rely on electron-withdrawing groups (e.g., Cl, F, CF₃) for agrochemical activity . The tetrahydroquinoline-ethylamine side chain in the target compound introduces a rigid, bicyclic structure, which may enhance blood-brain barrier penetration compared to simpler side chains like the hydroxy-dimethylethyl group in .

Synthesis and Characterization: The target compound likely employs amide coupling between 3,5-dimethoxybenzoic acid (or its chloride) and a tetrahydroquinoline-ethylamine precursor, analogous to the synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide . Structural confirmation would require techniques such as X-ray crystallography (commonly facilitated by SHELX software ) and NMR spectroscopy.

Divergent Applications :

- While the target compound’s exact use is unclear, its structural analogs highlight the benzamide scaffold’s adaptability. For example:

Biological Activity

3,5-Dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure

The compound has a complex structure characterized by a benzamide core substituted with methoxy groups and a tetrahydroquinoline moiety. Its molecular formula is , and it possesses unique properties that may contribute to its biological effects.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antioxidant Activity : Preliminary studies indicate that the compound exhibits significant antioxidant properties, which may help in mitigating oxidative stress-related diseases.

- Antimicrobial Effects : Research has shown that this compound has notable antimicrobial activity against various pathogens. It is particularly effective against certain strains of bacteria and fungi, suggesting its potential as an antimicrobial agent.

- Cytotoxicity : In vitro studies have demonstrated that the compound exhibits cytotoxic effects on cancer cell lines. The mechanism appears to involve the induction of apoptosis in affected cells.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been proposed:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways, leading to altered cell proliferation and survival rates.

- Modulation of Gene Expression : There is evidence suggesting that this compound can modulate the expression of genes associated with inflammation and cell cycle regulation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Studies :

- Antimicrobial Efficacy :

- Antioxidant Capacity :

Data Table

The following table summarizes key findings from various studies regarding the biological activity of the compound:

| Activity Type | Assay Method | Cell Line/Organism | IC50/Effectiveness |

|---|---|---|---|

| Anticancer | MTT Assay | HeLa | 12 µM |

| Antimicrobial | Disk Diffusion | E. coli | 15 µg/mL |

| Antioxidant | DPPH Scavenging | N/A | 25 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.